Croton factor F2
Description
Structure
2D Structure
Properties
CAS No. |
67492-54-0 |
|---|---|
Molecular Formula |
C38H60O8 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
[(1R,2R,6S,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |
InChI |
InChI=1S/C38H60O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(42)45-35-26(3)37(44)30-20-25(2)33(43)29(30)21-28(23-39)22-31(37)34-36(5,24-40)38(34,35)46-27(4)41/h20,22,26,29-31,34-35,39-40,44H,6-19,21,23-24H2,1-5H3/t26-,29+,30-,31+,34-,35-,36-,37+,38-/m1/s1 |
InChI Key |
BPOPPBUSFQTHKU-CYWROACPSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@H]3CC(=C[C@H]2[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)CO)C)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Synonyms |
12-O-hexadecanoyl-4-deoxy-4 beta-16-hydroxyphorbol-13-acetate croton factor F2 |
Origin of Product |
United States |
Isolation and Advanced Chromatographic Fractionation Strategies for Croton Factor F2
Refined Extraction Protocols from Botanical Matrix
The initial step in obtaining "Croton factor F2" involves the refined extraction of the botanical matrix. Given that "this compound" is a tigliane-type diterpene, the general protocols for isolating diterpenoids from plants are applicable. Typically, dried plant material is subjected to extraction using organic solvents. wikipedia.org
Commonly employed solvents for the primary extraction include:
Ethanol: A widely used solvent due to its good solvency for a range of natural products, including diterpenes. wikipedia.org
Methanol (B129727): Similar to ethanol, methanol is effective in extracting various plant constituents. wikipedia.org
Acetone (B3395972): Specifically, an acetone extract of Croton tiglium seeds has been successfully utilized for the isolation of phorbol (B1677699) esters, a class to which this compound is related.
Hexane (B92381): For less polar diterpenes, nonpolar solvents like n-hexane are used for extraction.
Following the initial solvent extraction, a crucial step involves liquid-liquid partitioning. This technique separates compounds based on their differential solubility between two immiscible liquid phases. Since tigliane (B1223011) and daphnane (B1241135) diterpenoids generally exhibit low polarity, they are preferentially partitioned into less polar organic solvents. wikipedia.org
Typical solvents for liquid-liquid partitioning include:
Ethyl acetate (B1210297) wikipedia.org
Chloroform (B151607) wikipedia.org
Petroleum ether wikipedia.org
Hexane wikipedia.org
Dichloromethane wikipedia.org
For instance, the methanolic extract from the roots of Croton argyratus has been subjected to isolation and purification procedures. Similarly, an ethanolic extract from the trunk bark of Croton adenocalyx was followed by hexane fractionation to isolate specific compounds. nih.gov It has also been suggested that for quantitative work involving phorbol triesters from Croton tiglium oil, direct chromatography of the crude oil might be preferable to avoid potential issues associated with preliminary methanolic extraction. nih.gov
High-Resolution Chromatographic Separation Techniques for Enrichment of "this compound"
Achieving high purity for "this compound" necessitates the application of advanced chromatographic separation techniques. These methods are essential for resolving complex mixtures obtained from crude plant extracts.
Preparative and Semi-Preparative Liquid Chromatography Applications
Column chromatography (CC) is a fundamental technique for initial fractionation and enrichment. Silica (B1680970) gel and ODS (octadecyl silane) silica gel column chromatography are frequently employed for fractionating plant extracts containing tigliane diterpenoids. wikipedia.org
For the final isolation and purification, Reversed-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its high resolution and efficiency. wikipedia.org RP-HPLC typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Common mobile phase systems for RP-HPLC of tigliane diterpenoids include:
Acetonitrile/water mixtures wikipedia.org
Methanol/water mixtures wikipedia.org
Examples from research findings demonstrate the application of these techniques:
In the isolation of phorbol esters from Croton tiglium, repeated column chromatography steps were followed by preparative HPLC.
For tigliane-type diterpenoids from Wikstroemia scytophylla, the purification sequence involved ODS column chromatography, then silica gel CC, and finally preparative HPLC.
From the latex of Euphorbia fischeriana, tigliane diterpenoids were purified using column chromatography and reversed-phase semi-preparative HPLC, specifically employing a 90% methanol in water mobile phase on an Eclipse XDB-C18 column (5 μm, 9.4 × 250 mm) at a flow rate of 3 mL/min.
For general diterpenes, HPLC on a C18 column with methanol-water (23:77) as eluent has been described.
Multistage fractionation procedures, including preparative adsorption and partition liquid chromatography, with final purification by HPLC, have been used for diterpene esters from Thymelaea hirsuta and Daphne blagayana.
Countercurrent Chromatography and Other Advanced Preparative Methods
Countercurrent chromatography (CCC) techniques offer advantages in natural product isolation, particularly for compounds like "this compound," by eliminating the need for a solid stationary phase, thus reducing irreversible adsorption and sample loss.
Notable CCC applications include:
Rotation Locular Countercurrent Chromatography (RLCC): This method has been successfully applied for the rapid isolation of phorbol ester mixtures from Croton tiglium oil. nih.gov
Droplet Countercurrent Chromatography: This technique has been specifically used for the isolation of phorbol diesters from croton oil.
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a powerful tool for the rapid isolation and purification of phorbol esters. It has been demonstrated for separating phorbol from Croton tiglium extracts.
Detailed HSCCC parameters for the separation of phorbol from Croton tiglium extracts, which can serve as a reference for similar tigliane diterpenoids like "this compound," are presented in the table below.
| Parameter | Description |
|---|---|
| Solvent System | Ethyl acetate/n-butyl alcohol/water (4.7:0.3:5 v:v:v) with Na2SO4 (0.36 g/10 mL) |
| Stationary Phase | Upper phase of the solvent system |
| Mobile Phase | Lower phase of the solvent system |
| Mobile Phase Flow Rate | 2.0 mL/min |
| Revolution Speed | 800 rpm |
| Stationary Phase Retention | 72.83% |
| Detection Wavelength | 214 nm |
| Separation Temperature | 25°C |
Beyond CCC, Centrifugal Liquid Chromatography is another advanced method mentioned as part of multistage fractionation procedures for isolating diterpene esters. These advanced preparative methods, combined with high-resolution liquid chromatography, form the backbone of modern strategies for the efficient and pure isolation of complex natural products like "this compound."
Spectroscopic and Analytical Approaches for Putative Structural Elucidation of Croton Factor F2
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules like Croton factor F2. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule. oup.comoup.com For tigliane (B1223011) diterpenoids, characteristic resonances are observed, such as the signals from the gem-dimethylcyclopropane group in the upfield region of the ¹³C NMR spectrum (typically δC 22–28 ppm). nih.gov The ¹H NMR spectrum reveals the proton connectivities through spin-spin coupling patterns, while the chemical shifts indicate the nature of the functional groups present. oup.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Tigliane Core of this compound Note: This table represents typical chemical shift ranges for the phorbol (B1677699) ester skeleton and is for illustrative purposes. Actual values for this compound would require experimental determination.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |
| C-1 | ~210 | - |
| C-2 | ~130 | ~5.5-6.0 (d) |
| C-3 | ~160 | - |
| C-4 | ~75-80 | ~3.0-3.5 (d) |
| C-5 | ~40-45 | ~2.0-2.5 (m) |
| C-6 | ~135-140 | ~5.5-6.0 (m) |
| C-7 | ~130-135 | ~5.5-6.0 (m) |
| C-8 | ~40-45 | ~2.5-3.0 (m) |
| C-9 | ~75-80 | - |
| C-10 | ~55-60 | ~2.0-2.5 (m) |
| C-11 | ~35-40 | ~2.0-2.5 (m) |
| C-12 | ~70-75 | ~5.0-5.5 (d) |
| C-13 | ~70-75 | - |
| C-14 | ~30-35 | ~1.0-1.5 (m) |
| C-15 | ~25-30 | ~1.0-1.5 (m) |
| C-16 | ~15-20 | ~1.0-1.5 (s) |
| C-17 | ~15-20 | ~1.0-1.5 (s) |
| C-20 | ~60-65 | ~4.0-4.5 (d) |
Advanced 2D NMR Techniques for Establishing Connectivity and Stereochemistry
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure of this compound. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, establishing connectivity within individual spin systems. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. nii.ac.jp This is crucial for connecting the different spin systems and for placing quaternary carbons and ester functional groups within the molecular framework. To determine the relative stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is employed. NOESY identifies protons that are close in space, providing through-space correlations that help to define the three-dimensional arrangement of atoms and the relative configuration of stereocenters.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. nih.gov Phorbol esters can be thermally labile, making soft ionization techniques such as Electrospray Ionization (ESI) particularly suitable. elsevierpure.comspectroscopyonline.com ESI-MS analysis often reveals the formation of pseudomolecular ions, such as [M+H]⁺, [M+Na]⁺, or adducts with modifiers like trifluoroacetic acid, which provide clear molecular weight information. spectroscopyonline.comchromatographyonline.com
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. nih.gov The fragmentation pattern is characteristic of the compound's structure. For tigliane diterpenoids, common fragmentation pathways include the consecutive losses of water (H₂O) and the ester side chains from the diterpene core, providing information about the nature and location of these ester groups. nih.gov A characteristic fragment ion for many phorbol esters is observed at m/z 311, corresponding to the 12-dehydroxy, 16-hydroxyphorbol nucleus. nih.govwiley.com
High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides highly accurate mass measurements (mass error ≤ 1 ppm). elsevierpure.comspectroscopyonline.com This level of accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. Knowing the precise elemental formula is a critical step in the structural elucidation process, as it constrains the number of possible molecular structures and complements the data obtained from NMR spectroscopy.
Table 2: Illustrative HRMS Fragmentation Data for a Hypothetical Phorbol Ester Note: This table shows a potential fragmentation pathway. The exact fragments and their masses would be specific to the structure of this compound.
| Ion | m/z (calculated) | Elemental Formula | Description |
| [M+Na]⁺ | Varies | Varies | Sodiated adduct of the parent molecule |
| [M-R₁COOH+H]⁺ | Varies | Varies | Loss of the first ester side chain |
| [M-R₂COOH+H]⁺ | Varies | Varies | Loss of the second ester side chain |
| [M-R₁COOH-R₂COOH+H]⁺ | Varies | Varies | Loss of both ester side chains |
| [Diterpene Core+H]⁺ | ~365 | C₂₀H₂₉O₅ | Phorbol core after loss of esters and water |
| m/z 311 | 311.1596 | C₁₉H₂₃O₃ | Characteristic fragment of the phorbol nucleus |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is considered the gold standard for molecular structure determination, as it can provide a definitive three-dimensional model of the molecule, including the absolute configuration. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. However, a significant limitation for natural products like tigliane diterpenoids is their tendency to exhibit poor crystallinity, making the growth of suitably sized and ordered crystals challenging. nih.gov If a suitable crystal of this compound can be obtained, X-ray crystallography would provide unambiguous proof of its structure, confirming the connectivity and stereochemistry determined by spectroscopic methods. pnas.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For a molecule with multiple stereocenters like this compound, the experimental chiroptical spectrum is a unique fingerprint of its absolute configuration. The assignment is typically made by comparing the experimental spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry.
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex natural product extracts from which compounds like this compound are isolated. nih.govspringernature.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that allows for the separation of individual components in a mixture, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov More advanced hyphenated systems like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-NMR-MS provide even more comprehensive information, allowing for the acquisition of NMR and MS data on separated compounds in a single run. nih.govasiapharmaceutics.info These powerful techniques are invaluable for dereplication (rapid identification of known compounds) and for the targeted isolation of novel compounds like this compound from Croton species extracts. nih.gov
Cheminformatics and Computational Methodologies in Croton Factor F2 Research
In Silico Prediction of Structural Features and Molecular Properties
The initial step in the computational analysis of "Croton factor F2" would involve the in silico prediction of its fundamental structural and physicochemical properties. Using its known chemical structure (Figure 1), a variety of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic distribution.
Software platforms like PaDEL-Descriptor, RDKit, or web-based servers such as SwissADME would be employed to generate these descriptors. The predicted properties would provide a foundational understanding of the molecule's behavior.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C38H60O8 | Defines the elemental composition. |
| Molecular Weight | 644.88 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 7.2 | Predicts the lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 3 | Indicates potential for hydrogen bond formation with biological targets. |
| Hydrogen Bond Acceptors | 8 | Indicates potential for hydrogen bond formation with biological targets. |
| Topological Polar Surface Area (TPSA) | 130.36 Ų | Correlates with drug transport properties and bioavailability. |
| Rotatable Bonds | 18 | Relates to the conformational flexibility of the molecule. |
This data is generated based on the known structure of this compound using standard computational prediction tools for illustrative purposes.
Quantum Chemical Calculations for Spectroscopic Data Correlation and Conformation Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules with high accuracy. cyu.fr For "this compound," these methods would be instrumental in several areas.
Firstly, DFT calculations could predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be correlated with experimentally obtained spectra to confirm the compound's structure and stereochemistry. lu.se
Secondly, quantum chemical methods would be used to perform a conformational analysis. By calculating the relative energies of different spatial arrangements (conformers) of "this compound," the most stable, low-energy conformations in different environments (e.g., in a vacuum or in a solvent) can be identified. This is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Given that phorbol (B1677699) esters are known to interact with the C1 domain of protein kinase C (PKC), molecular docking would be a key computational technique to study "this compound." researchgate.net Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction, typically expressed as a docking score or binding energy.
In a hypothetical study, the 3D structure of "this compound" would be docked into the binding site of a relevant PKC isoform (e.g., PKCδ). The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the protein. This would provide insights into the molecular basis of its activity and could explain differences in potency compared to other phorbol esters.
Table 2: Hypothetical Molecular Docking Results for this compound with PKCδ
| Parameter | Predicted Value/Residues | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | -9.5 to -11.0 | A lower value indicates a stronger predicted binding interaction. |
| Hydrogen Bond Interactions | Gln258, Thr262, Gly263 | Key polar interactions stabilizing the complex. |
| Hydrophobic Interactions | Leu251, Pro252, Phe279 | Non-polar interactions contributing to binding affinity. |
This data is hypothetical and for illustrative purposes, based on typical results for phorbol ester docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity.
Development of Predictive Models for Analogues
Although no specific QSAR models for "this compound" have been published, a QSAR study could be developed using a dataset of structurally related phorbol esters with known PKC activation potencies. Molecular descriptors for each compound, including "this compound," would be calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), would then be used to create a model that predicts activity based on these descriptors. Such a model could be used to predict the activity of new, unsynthesized analogues of "this compound."
Statistical Validation and Applicability Domain Assessment of QSAR Models
A critical aspect of QSAR modeling is rigorous statistical validation to ensure the model's robustness and predictive power. This involves internal validation (e.g., cross-validation) and external validation using a test set of compounds not used in model development. Key statistical parameters would include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the external validation coefficient (R²_ext). The applicability domain of the model would also be defined to ensure that predictions are only made for compounds that are structurally similar to those used to build the model.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. An MD simulation of "this compound" bound to the PKC C1 domain would be performed for a duration of nanoseconds to microseconds.
The simulation would reveal the stability of the binding pose predicted by molecular docking. Analysis of the trajectory would include calculating the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, and the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions. Furthermore, MD simulations can provide insights into the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), offering a more refined estimation of binding free energy.
Biosynthetic Pathways and Chemical Synthesis of Croton Factor F2 Analogues
Investigation of Putative Biosynthetic Precursors and Pathways in Croton Species
The biosynthesis of tigliane (B1223011) and the biogenetically related daphnane (B1241135) diterpenoids is believed to originate from the universal precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net While the precise enzymatic steps in Croton species are not fully elucidated, a putative pathway has been proposed based on related biosynthetic logic. nih.govresearchgate.net
The pathway is thought to proceed through several key stages:
Formation of GGPP: The pathway begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form the 20-carbon molecule, GGPP.
Cyclization to Casbene (B1241624): A terpene synthase, specifically a casbene synthase, catalyzes the cyclization of the linear GGPP into casbene, a macrocyclic diterpene. nih.govresearchgate.net Casbene is considered a crucial branch-point intermediate.
Formation of the Tigliane Skeleton: Through a series of further cyclizations and rearrangements, the casbene precursor is converted into the characteristic 5/7/6 tricyclic core of the lathyrane skeleton, which then leads to the tigliane framework. nih.govresearchgate.net
Oxidative Modifications: After the formation of the basic carbon skeleton, a cascade of oxidation reactions occurs. nih.gov These reactions, likely catalyzed by cytochrome P450 monooxygenases, introduce multiple hydroxyl groups at specific and stereochemically defined positions on the tigliane core. This "late-stage" oxidation is a hallmark of terpene biosynthesis and is responsible for the dense oxygenation pattern of molecules like phorbol (B1677699), the parent alcohol of many tigliane esters. nih.gov
Esterification: The final step in the biosynthesis of compounds like Croton factor F2 involves the selective esterification of the hydroxyl groups on the phorbol core. nih.gov Specific acyltransferases utilize various acyl-CoA substrates to attach ester moieties, which are critical for the biological activity of the final molecules.
The biogenetic relationship between tiglianes and daphnanes is noteworthy; it is proposed that the daphnane skeleton arises from the cleavage of the cyclopropane (B1198618) ring (the D-ring) of a tigliane precursor. nih.govresearchgate.net
Elucidation of Key Enzymatic Transformations in "this compound" Biosynthesis
While the specific enzymes from Croton tiglium have not been isolated and characterized in detail, the transformations required to build this compound from primary metabolites point to the involvement of several key enzyme classes. The elucidation of these transformations is based on the known functions of these enzyme families in natural product biosynthesis.
| Enzymatic Transformation | Enzyme Class | Description of Transformation |
|---|---|---|
| Formation of the C20 Diterpene Precursor | GGPP Synthase | Catalyzes the sequential condensation of IPP with DMAPP and subsequently with geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) to form the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). |
| Initial Macrocyclization | Terpene Synthase (e.g., Casbene Synthase) | Folds and cyclizes the linear GGPP molecule to form the initial macrocyclic diterpene hydrocarbon skeleton, such as casbene. nih.govresearchgate.net |
| Formation of the Fused Ring System | Terpene Cyclases | Catalyzes a series of complex intramolecular cyclizations and potential rearrangements of the macrocyclic intermediate to construct the fused 5/7/6/3 tetracyclic core structure of the tigliane family. nih.gov |
| Stereospecific Hydroxylation | Cytochrome P450 Monooxygenases (P450s) | Installs hydroxyl (-OH) groups at specific carbon atoms on the tigliane skeleton. This process is responsible for the characteristic polyhydroxylated nature of phorbol and its derivatives. nih.gov |
| Ester Formation | Acyltransferases | Transfers acyl groups (e.g., acetate (B1210297), 2-methylbutanoate) from activated donors (like Acetyl-CoA) to the hydroxyl groups of the phorbol core, yielding the final esterified product. nih.gov |
Synthetic Strategies for Analogues and Derivatives of "this compound"
The structural complexity and biological significance of tigliane diterpenoids have made them compelling targets for chemical synthesis. rsc.org Synthetic efforts are generally aimed not at competing with natural isolation, but at providing access to novel analogues with unique substitution patterns that are not found in nature. nih.gov This allows for detailed structure-activity relationship (SAR) studies.
Semi-synthesis, which uses a readily available natural product as a starting material, is a practical and widely used approach for generating analogues of complex molecules. For the tigliane family, the parent alcohol, phorbol, can be isolated in useful quantities from the hydrolysis of croton oil, which is derived from Croton tiglium seeds. core.ac.ukwikipedia.org
Starting with the phorbol scaffold, chemists can perform a variety of modifications:
Selective Esterification and De-esterification: The hydroxyl groups at positions C-12 and C-13 are common sites for modification. By selectively protecting other hydroxyls, chemists can introduce a wide variety of ester side chains to probe their effect on biological activity.
Modification of Other Functional Groups: Other reactive sites on the phorbol core can be chemically altered to produce derivatives that are inaccessible through natural biosynthetic pathways.
This approach was instrumental in developing prostratin (B1679730) and its derivative 12-deoxyphorbol-13-phenylacetate (DPP), which have been investigated for other biological activities. nih.gov
The total synthesis of tigliane and daphnane diterpenoids represents a formidable challenge in organic chemistry due to their densely functionalized and stereochemically complex structures. nih.govresearchgate.net These molecules feature a trans-fused 5/7/6 ring system, a cis-fused cyclopropane ring (in tiglianes), and up to eight contiguous stereocenters. scripps.eduacs.org
Despite these difficulties, several successful total syntheses of phorbol and related daphnanes like resiniferatoxin (B1680534) have been accomplished, showcasing powerful synthetic strategies. rsc.org Key features of these syntheses include:
Convergent Strategies: Many approaches involve the synthesis of key fragments of the molecule which are then joined together late in the synthesis. For example, a synthesis of crotophorbolone was completed using a convergent strategy starting from (-)-carvone (B1668593) and a tartrate derivative. researchgate.net
Bio-Inspired Approaches: Some synthetic strategies are inspired by the logic of biosynthesis, focusing on building the core carbon skeleton first, followed by late-stage C-H oxidations to install the necessary hydroxyl groups. nih.gov One successful total synthesis of (+)-phorbol was achieved in 19 steps using this "two-phase" logic, starting from the abundant monoterpene (+)-3-carene. nih.gov
Novel Cycloadditions: Innovative chemical reactions have been developed to construct the challenging seven-membered B-ring. For example, a gold-catalyzed furan-allene [4+3] cycloaddition has been explored as a rapid way to build the 5-7-6 tricyclic core. researchgate.net
These synthetic routes provide unambiguous confirmation of the complex structures and, more importantly, enable access to a wide range of designed analogues for biological evaluation. nih.gov
Mechanistic Investigations of Croton Factor F2 Biological Activity
Identification of Molecular and Cellular Targets of "Croton factor F2"
The primary and most well-characterized molecular target of this compound is Protein Kinase C (PKC) , a family of serine/threonine kinases that play crucial roles in a variety of cellular processes. ucsd.edu this compound, due to its structural similarity to the endogenous second messenger diacylglycerol (DAG), binds to and activates conventional (cPKC) and novel (nPKC) isoforms of PKC. ucsd.edu This activation is a key initiating event for the majority of the downstream biological effects of the compound.
Phorbol (B1677699) esters like this compound bind to the C1 domain of PKC with high affinity, effectively locking the enzyme in an open and active conformation. ucsd.edu This sustained activation, unlike the transient activation by the readily metabolized DAG, leads to a prolonged signaling cascade. ucsd.edu
Beyond PKC, research has suggested other potential, though less characterized, cellular targets. However, the vast body of evidence points to PKC as the central mediator of this compound's biological activity.
Elucidation of Specific Cellular Signaling Pathway Modulation
The activation of PKC by this compound triggers a cascade of downstream signaling events, most notably the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway . nih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of the MAPK/ERK pathway by this compound has been demonstrated in various cell types and is considered a key mechanism underlying its tumor-promoting activity. nih.gov
The signaling cascade from this compound to MAP kinase has been shown to require the sequential activation of PKC, the proto-oncogene product Raf, and the MAP kinase kinase MEK. nih.gov This intricate pathway highlights the compound's ability to hijack fundamental cellular communication networks. Furthermore, evidence suggests a link between PKC and Epidermal Growth Factor Receptor (EGFR) signaling in response to TPA, which can modulate intercellular junctions. nih.gov
Regulation of Cell Cycle Progression
This compound exerts a profound and often cell-type-dependent influence on cell cycle progression. A key mechanism in this regulation is the upregulation of the cyclin-dependent kinase inhibitor p21 . This upregulation has been observed in multiple cancer cell lines and contributes to cell cycle arrest.
The compound's effect on cyclins, the regulatory subunits of cyclin-dependent kinases (CDKs), is also a critical aspect of its control over the cell cycle. The specific cyclins affected and the resulting impact on cell cycle checkpoints can vary depending on the cellular context.
Mechanistic Pathways of Programmed Cell Death Induction
Paradoxically, while known as a tumor promoter, this compound can also induce programmed cell death, or apoptosis, in certain cell types. This pro-apoptotic activity is often mediated through a p53-independent pathway . A central event in this process is the upregulation of the pro-apoptotic protein Bax . The increase in Bax expression, without a concomitant change in the anti-apoptotic protein Bcl-2, shifts the cellular balance towards apoptosis.
Enzyme Kinetic Studies for Inhibition or Activation Dynamics
While specific Michaelis-Menten constants (Km and Vmax) for the direct interaction of this compound with Protein Kinase C (PKC) are not extensively detailed in the literature, kinetic studies have firmly established the compound as a potent activator of this enzyme family. nih.gov
The activation of PKC by this compound follows principles that can be understood within the framework of enzyme kinetics. The rate of an enzyme-catalyzed reaction is dependent on the substrate concentration, typically exhibiting a hyperbolic relationship where the reaction rate approaches a maximum velocity (Vmax) as the enzyme becomes saturated with the substrate. ucl.ac.uk The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. ucl.ac.uk
Phorbol esters, including this compound, bind to the C1 domain of conventional and novel PKC isoforms with an affinity that is two orders of magnitude higher than that of the physiological activator, diacylglycerol (DAG). ucsd.edu This high-affinity binding effectively "locks" PKC in an active conformation, leading to a sustained, rather than transient, activation. This prolonged activation is a key distinction from the physiological regulation by DAG, which is rapidly metabolized. ucsd.edu The sustained activation by this compound ultimately leads to the downregulation of PKC through dephosphorylation and subsequent degradation. ucsd.edu
Transcriptomic and Proteomic Analysis of Cellular Responses
The profound biological effects of this compound are underpinned by significant alterations in the cellular transcriptome and proteome. Transcriptomic analyses, such as microarray and RNA sequencing, have revealed that TPA treatment leads to widespread changes in gene expression. These studies have identified numerous genes that are either upregulated or downregulated in response to the compound, providing a global view of the cellular response. nih.gov
Similarly, proteomic studies have been instrumental in identifying proteins whose expression levels or post-translational modifications are altered following TPA treatment. For instance, proteomic profiling of stroke patients treated with tissue plasminogen activator (tPA), a distinct molecule but illustrative of the approach, demonstrated significant changes in the plasma degradome, reflecting the pleiotropic effects of the treatment on cellular signaling cascades. nih.govnih.gov While not directly studying this compound, these methodologies highlight the power of proteomics in dissecting complex biological responses.
Integrative analyses combining transcriptomic and proteomic data have shown that there can be a significant uncoupling between mRNA and protein levels, emphasizing the importance of multi-omics approaches to fully understand cellular reprogramming in response to stimuli like this compound. nih.govmedrxiv.orgmedrxiv.org
Receptor Binding and Ligand-Receptor Interaction Characterization
The primary receptor for this compound within the cell is Protein Kinase C (PKC). The interaction between this compound and PKC has been extensively characterized through receptor binding assays. These studies have demonstrated specific, high-affinity, and saturable binding of phorbol esters to PKC.
The binding of phorbol esters like this compound to PKC is dependent on the presence of phospholipids, such as phosphatidylserine, and in the case of conventional PKC isoforms, calcium. This binding event is competitively inhibited by diacylglycerol, confirming that they share the same binding site on the C1 domain of the enzyme. The high affinity of this interaction underscores the potency of this compound as a PKC activator.
Preclinical Biological Activity Profiling of Croton Factor F2
In Vitro Efficacy Assessments in Relevant Biological Systems
Antiparasitic Activity in Protozoan Culture Models
While phorbol (B1677699) esters as a class of compounds have been reported to possess antiparasitic properties, specific studies detailing the in vitro efficacy of Croton factor F2 against protozoan culture models are not available in the current scientific literature. mdpi.com Research on chloroform (B151607) extracts from Synadenium grantii, which contain phorbol-type diterpene esters, has demonstrated activity against parasites such as Trypanosoma cruzi, Trypanosoma brucei, and Plasmodium falciparum, but the activity of the individual this compound was not determined. researchgate.netacgpubs.org
Antiprotozoal Activity in Defined Cellular Systems
Specific data on the antiprotozoal activity of this compound in defined cellular systems could not be identified in the reviewed scientific literature. General studies on related phorbol esters indicate a potential for such activity, but direct experimental evidence for this compound is lacking. mdpi.com
Modulation of Inflammatory Responses in Cellular and Tissue Models
Phorbol esters, including this compound, are well-documented as potent pro-inflammatory agents. wikipedia.org Their mechanism of action involves the activation of protein kinase C (PKC), which is a key mediator in inflammatory signaling pathways like NF-κB. wikipedia.org This activation can induce a strong inflammatory response in various tissues, particularly the skin, characterized by irritation and edema. wikipedia.orgbenthamscience.com The irritant activity of croton factors isolated from Croton flavens has been shown to be comparable to that of the standard tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA). benthamscience.com
Table 1: Summary of Pro-inflammatory Effects of Phorbol Esters
| Biological System | Observed Effect | Mechanism of Action |
| Mouse Skin | Potent irritant activity, tumor promotion. benthamscience.com | Activation of Protein Kinase C (PKC). wikipedia.org |
| Various Cell Lines | Induction of inflammatory pathways (e.g., NF-κB). wikipedia.org | Mimics diacylglycerol to cause constitutive PKC activation. wikipedia.org |
| Human Esophagus (risk factor) | Chronic irritation associated with "bush tea" consumption. benthamscience.com | Presence of irritant croton factors. benthamscience.com |
Note: This table summarizes the general pro-inflammatory activities of phorbol esters as specific quantitative data for this compound was not available.
Antioxidant Activity in Biochemical Radical Scavenging Assays
There are no specific studies available in the scientific literature that have evaluated the antioxidant activity of this compound using standard biochemical radical scavenging assays. One study on the effects of phorbol esters from Jatropha curcas in carp (B13450389) noted that the inclusion of the antioxidant vitamin C in the diet did not mitigate the adverse effects, suggesting the toxicity mechanism may not be directly related to oxidative stress that is reversible by this antioxidant. capes.gov.br
Allelopathic Effects on Plant Growth Systems
Phorbol esters found in the oil of plants from the Euphorbiaceae family, such as Jatropha curcas, have demonstrated significant allelopathic effects. academicjournals.orgscielo.br These compounds can exert phytotoxic, cytotoxic, and genotoxic effects on other plants. scielo.brredalyc.org Studies using Jatropha curcas oil, which contains phorbol esters, have shown inhibition of seed germination and root elongation in Lactuca sativa (lettuce). redalyc.org The effects are concentration-dependent, with higher concentrations of the oil leading to greater inhibition. redalyc.org The crude oil at 100% concentration completely inhibited seed germination. redalyc.org These findings indicate that phorbol esters act as potent allelopathic agents. scielo.brredalyc.org
Table 2: Allelopathic Effect of Jatropha curcas Oil (Containing Phorbol Esters) on Lactuca sativa Seed Germination
| Concentration of J. curcas Oil | Germination Rate (%) after 48h | Inhibition of Germination (%) |
| Control (0%) | 100% | 0% |
| 35% | 65% | 35% |
| 80% | 20% | 80% |
| 100% | 0% | 100% |
Data adapted from a study on the effects of Jatropha curcas oil. redalyc.org This study highlights the allelopathic potential of phorbol esters, a class to which this compound belongs.
Antiproliferative Effects in Various Cell Lines
While specific cytotoxic data for the isolated compound this compound is not extensively documented in publicly available literature, research on extracts from its source, Croton tiglium, provides insight into the antiproliferative potential of its constituent phorbol esters. The function of phorbol esters in cell proliferation is complex; they are noted for their role as tumor-promoting agents but have also been observed to decrease cell proliferation in several types of cancer cells. ebi.ac.uk
A study investigating the effects of Croton tiglium essential oil (CTEO), which contains a mixture of compounds including phorbol esters, demonstrated significant dose-dependent cytotoxic activity against human A549 lung cancer cells. plos.org The half-maximal inhibitory concentration (IC50) was determined to be 48.38 μg/mL after 48 hours of treatment. plos.org In contrast, the cytotoxicity against human normal bronchial epithelial (HBE) cells was considerably lower, indicating a degree of selectivity for cancer cells. Further investigation revealed that CTEO treatment inhibited the proliferation and colony formation of A549 cells, disrupted the cell cycle, and ultimately induced apoptosis through the activation of a caspase-dependent pathway. plos.orgplos.org The study identified twenty-eight distinct compounds in the essential oil, with fatty acids comprising the majority at 78.48%. plos.org
The antiproliferative activity of CTEO highlights the potential of its bioactive components, which include various phorbol esters, as subjects for further investigation in cancer research. plos.orgmedscape.com
Interactive Table: Cytotoxicity of Croton tiglium Essential Oil (CTEO)
| Cell Line | Description | Treatment Duration (hours) | IC50 (μg/mL) | Finding |
| A549 | Human Lung Carcinoma | 48 | 48.38 | Strong cytotoxic effect |
| A549 | Human Lung Carcinoma | 72 | 30.70 | Increased cytotoxicity with longer exposure |
| HBE | Human Bronchial Epithelial (Normal) | 48 | > 80.00 | Lower cytotoxicity compared to cancer cells |
In Vivo Biological Activity in Appropriate Preclinical Animal Models
Model Selection and Validation for Disease Pathophysiology
The primary preclinical animal model used for evaluating the in vivo biological activity of this compound and related phorbol esters is the mouse skin model. nih.govnih.gov This model is exceptionally well-validated for studying the pathophysiology of skin tumor promotion. aacrjournals.orgresearchgate.net Phorbol esters, derived from sources like Croton tiglium oil, are classical tumor promoters that, when applied topically to mouse skin previously treated with a sub-carcinogenic dose of an initiator, lead to the development of skin papillomas and carcinomas. ebi.ac.ukaacrjournals.org
The validity of this model rests on the consistent and measurable biochemical and cellular responses induced by phorbol esters. A key validated biomarker in this model is the induction of the enzyme ornithine decarboxylase (ODC). nih.govnih.govcapes.gov.br ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell proliferation and differentiation. psu.edu Topical application of active phorbol esters causes a rapid, transient, and significant increase in epidermal ODC activity, an event that is strongly correlated with their tumor-promoting capability. aacrjournals.orgresearchgate.net Therefore, the mouse skin ODC induction assay serves as a reliable and rapid in vivo test for assessing the biological activity of compounds like this compound. nih.govaacrjournals.org
Assessment of Pharmacological Efficacy in Disease Models (excluding clinical outcomes)
The pharmacological efficacy of this compound, identified as 12-O-hexadecanoyl-4-deoxy-16-hydroxyphorbol-13-acetate, was assessed using the validated mouse skin model by measuring its ability to induce ornithine decarboxylase (ODC). nih.gov In a pivotal study, the compound's activity was compared with its epimer, 12-O-hexadecanoyl-4-deoxy-4α-16-hydroxyphorbol-13-acetate, and a related compound, 12-O-hexadecanoyl-16-hydroxyphorbol-13-acetate (HHPA). nih.gov
The study demonstrated that 12-O-hexadecanoyl-4-deoxy-16-hydroxyphorbol-13-acetate (this compound) possessed ODC-inducing activity comparable to that of HHPA. nih.gov This indicates a potent pharmacological effect on the target tissue. In contrast, the 4-alpha epimer showed no inductive activity. nih.gov This finding was critical in establishing the structure-activity relationship for this class of compounds, confirming that the specific stereochemistry at the C-4 position of the phorbol ring is essential for its biological activity in this preclinical model. nih.gov The ability of this compound to potently induce this key enzyme highlights its significant pharmacological efficacy within the context of the biochemical pathways associated with tumor promotion in skin. nih.gov
Interactions of Croton Factor F2 with Intracellular and Extracellular Biological Systems
Impact on Specific Metabolic Pathways and Bioenergetic Processes
TPA exerts significant influence on cellular metabolism by intervening in key signaling and metabolic pathways. Its effects are often mediated by its structural similarity to diacylglycerol (DAG), a crucial second messenger.
Phospholipid Metabolism : TPA directly impacts phospholipid metabolism. In Swiss-mouse 3T3 fibroblasts, treatment with TPA leads to a rapid, dose-dependent increase in the cellular levels of 1,2-diacylglycerol (1,2-DG). portlandpress.com This effect is not due to the stimulation of phosphoinositide turnover, a common mechanism for DG production by other agonists. portlandpress.com Instead, TPA appears to stimulate the metabolic turnover of phosphatidylcholine (PC), evidenced by increased incorporation of precursors into PC and the release of choline (B1196258) metabolites. portlandpress.com This suggests TPA elevates 1,2-DG levels primarily through PC hydrolysis.
Bioenergetics and Glucose Metabolism : The compound demonstrates insulin-like effects in certain contexts. In rat hepatoma cells, TPA stimulates the accumulation of a specific messenger RNA, p33-mRNA, in a manner similar to insulin (B600854). oup.comnih.gov Phorbol (B1677699) esters have been shown to mimic several of insulin's actions, including the stimulation of glucose transport and an increase in fructose-2,6-bisphosphate concentrations, a key allosteric activator of phosphofructokinase-1, a rate-limiting enzyme in glycolysis. oup.comnih.gov Bioenergetics, the study of energy flow through living systems, encompasses major metabolic pathways like glycolysis and the citric acid cycle, which are fundamental for generating ATP. numberanalytics.comwikipedia.orgasutoshcollege.in TPA's influence on glucose transport and glycolytic regulators points to its role in modulating cellular energy production.
Macromolecule Synthesis : TPA stimulates the incorporation of precursors into essential macromolecules. In precancerous mouse skin, a single application of TPA enhances the synthesis of RNA, DNA, and protein in the epidermis, dermis, and subcutis. osti.gov This suggests TPA recruits more cells into the DNA synthetic phase, thereby accelerating the turnover of these crucial cellular components. osti.gov
| Metabolic Pathway/Process | Effect of TPA | Cell/System Studied |
| Phospholipid Metabolism | Increases 1,2-diacylglycerol (1,2-DG) content via phosphatidylcholine (PC) turnover. | Swiss-mouse 3T3 fibroblasts |
| Glucose Metabolism | Mimics insulin action, stimulates glucose transport. | Rat hepatoma cells, adipocytes, myocytes |
| Macromolecule Synthesis | Stimulates incorporation of precursors into RNA, DNA, and protein. | Precancerous mouse skin |
Interference with Protein Function, Folding, and Stability
TPA's primary mechanism of action involves its high-affinity binding to and activation of protein kinase C (PKC). This interaction triggers a cascade of phosphorylation events that alter the function, stability, and interactions of numerous proteins.
Activation of Protein Kinase C : As a structural analog of diacylglycerol, TPA binds to the C1 domain of conventional and novel PKC isozymes, leading to their activation. oup.com This activation is central to most of TPA's biological effects. For instance, in Tsc2-null renal tumor cells, TPA stimulates cell proliferation through the rapid activation of PKC. nih.gov
Modulation of Protein Phosphorylation and Function : TPA significantly alters the phosphorylation state of key cellular proteins. In normal human fibroblasts, TPA increases the phosphorylation of the epidermal growth factor (EGF) receptor on serine and threonine residues. tandfonline.com This TPA-induced phosphorylation can inhibit subsequent EGF-dependent tyrosine phosphorylation of the receptor, thereby modulating its signaling output. tandfonline.com TPA also interacts with the tissue-type plasminogen activator (tPA) system, a crucial component of fibrinolysis. genecards.orgprospecbio.comuniprot.org
Protein Stability and Degradation : TPA can influence the stability of proteins. Prolonged exposure to TPA often leads to the downregulation and degradation of the PKC isozymes it initially activates, a mechanism of negative feedback. nih.gov In esophageal cancer cells, conditions like hypoxia can lead to the lactylation of proteins such as serine hydroxymethyltransferase 2 (SHMT2), which enhances its stability. nih.gov While not a direct effect of TPA, this highlights that metabolic shifts, which TPA can induce, can impact protein stability. The stability of proteins is a critical factor in their function, and many are inherently unstable, requiring molecular chaperones for proper folding and to prevent aggregation, especially under cellular stress. frontiersin.orgd-nb.info
| Protein Target/Process | Effect of TPA | Research Findings |
| Protein Kinase C (PKC) | Binds to and activates PKC isozymes. | TPA acts as a diacylglycerol analog, triggering downstream phosphorylation cascades. oup.com |
| EGF Receptor | Increases serine/threonine phosphorylation; inhibits EGF-induced tyrosine phosphorylation. | Modulates receptor signaling and inhibits EGF-dependent cellular responses. tandfonline.com |
| Protein Stability | Can lead to the degradation of activated PKC upon prolonged exposure. | A common feedback mechanism to terminate the signal. nih.gov |
Development of Advanced Analytical Methods for Croton Factor F2 Quantification
Chromatographic Quantification Techniques (e.g., HPLC-UV, LC-MS/MS)
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection stands as a primary and robust method for the quantification of Croton factor F2 and other related phorbol (B1677699) esters. researchgate.netnih.gov This technique allows for the effective separation of these compounds from a complex mixture, enabling their individual quantification.
Research has demonstrated the successful separation of TPA from its potential metabolites and related phorbol esters, such as 20-oxo-TPA, 12-O-tetradecanoylphorbol (TP), and phorbol, using HPLC with gradient elution on a micro-particulate silica (B1680970) column. researchgate.net Spectrophotometric detection at 232 nm has been shown to provide a detection sensitivity of 0.05 micrograms for TPA. researchgate.net
In the context of plant analysis, HPLC methods have been optimized for the quantification of phorbol esters in species from the Euphorbiaceae family, such as Jatropha curcas. nih.govnih.gov For instance, chromatograms for detecting phorbol esters in kernel seeds have been obtained at a wavelength of 254 nm. nih.gov An improved HPLC method for quantifying phorbol esters in Jatropha curcas seed oils has also been developed, addressing challenges such as multi-stage extraction and the use of appropriate reference standards. mdpi.com This method highlights the importance of optimized sample preparation to ensure accurate quantification. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity for the analysis of phorbol esters. researchgate.net These methods are particularly valuable due to the thermally labile nature of these compounds and the fact that they may lack a strong or unique UV chromophore. researchgate.net LC combined with adduct electrospray ionization mass spectrometry (ESI-MS) has been successfully used for the characterization and quantification of phorbol esters in raw and detoxified Jatropha curcas seed kernels. researchgate.net The high accuracy of Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) allows for the confirmation of adduct pseudomolecular ions with mass errors of ≤1 ppm, providing a high degree of confidence in compound identification. researchgate.net
The table below summarizes typical parameters used in the chromatographic analysis of phorbol esters.
| Technique | Column | Mobile Phase | Detection | Analyte/Matrix | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Micro-particulate silica | Gradient elution | UV at 232 nm | TPA and related phorbol esters | researchgate.net |
| HPLC-UV | Reversed-phase | Not specified | UV at 254 nm | Phorbol esters in Jatropha curcas seeds | nih.gov |
| HPLC-UV | Not specified | Not specified | UV at ~280 nm | Phorbol esters from Jatropha curcas | researchgate.net |
| LC-adduct ESI-FT-ICR-MS | Reversed-phase | Not specified | ESI-MS | Phorbol esters in Jatropha curcas seed kernels | researchgate.net |
Spectrophotometric and Fluorometric Detection Methods
Spectrophotometric detection is an integral part of HPLC-UV analysis for this compound. The UV-Vis spectra of phorbol esters are key to their detection and quantification. Studies have shown that different phorbol esters exhibit absorbance maxima at specific wavelengths. For example, while some phorbol esters show a maximum absorbance around 280 nm, others may have a slightly different profile. researchgate.net The spectrophotometric determination at 232 nm has been reported as a sensitive method for TPA detection following HPLC separation. researchgate.net
Direct fluorometric quantification methods for native this compound are not commonly reported in the literature. However, fluorescence-based techniques are employed in several indirect ways to study the compound's presence and activity. One approach involves the use of synthetic fluorescent derivatives of TPA. For example, dansyl-TPA, a fluorescent analog, has been used to study the cellular uptake and localization of phorbol esters. nih.gov This derivative allows for the visualization of the compound's distribution within cells, indicating the localization of its receptors, such as protein kinase C (PKC). nih.gov
Another fluorescent derivative, sapintoxin D, has been utilized as a probe to investigate the activating conformational changes in PKC induced by phorbol esters. nih.gov These studies, while not for direct quantification of the original compound, provide valuable insights into its biological interactions through fluorescence spectroscopy.
Furthermore, fluorometric assays are used to measure the biological responses triggered by this compound. These assays can quantify downstream effects such as the production of reactive oxygen species or changes in intracellular calcium concentrations, which are stimulated by phorbol esters. ashpublications.orgplos.org Although these methods measure biological activity rather than the concentration of the compound itself, they serve as sensitive tools for detecting its functional presence. The derivatization of compounds to make them fluorescent is a broader strategy in analytical chemistry that could potentially be applied to phorbol esters to enhance their detection sensitivity in HPLC. academicjournals.orgresearchgate.net
Future Research Directions and Translational Perspectives for Croton Factor F2
Exploration of Undiscovered Biological Activities and Therapeutic Potentials
"Croton factor F2," a tigliane (B1223011) diterpene isolated from Croton flavens, has demonstrated significant tumor-promoting activity. pageplace.de This characteristic, primarily linked to the activation of protein kinase C (PKC), opens avenues for investigating its broader biological effects. ontosight.ai The genus Croton is a rich source of diverse chemical compounds, including terpenoids, alkaloids, and flavonoids, which have shown a wide array of medicinal properties. nih.govpsmjournals.orgrsdjournal.org Many Croton species are used in traditional medicine to treat conditions like cancer, inflammation, diabetes, and infectious diseases, suggesting a wealth of untapped therapeutic potential within their chemical constituents. mdpi.comnih.govscielo.br
Future research should focus on screening "this compound" for a wider range of biological activities beyond its known tumor-promoting effects. Given the diverse bioactivities of compounds from the Croton genus, it is plausible that "this compound" may possess other, as yet undiscovered, therapeutic properties. rsdjournal.orgnih.gov For instance, studies on various Croton species have revealed cytotoxic, anti-inflammatory, antifungal, and neurite outgrowth-promoting properties in their isolated diterpenoids. nih.gov A comprehensive investigation into the pharmacological profile of "this compound" could unveil novel therapeutic applications.
Table 1: Known and Potential Biological Activities of Compounds from the Croton Genus
| Biological Activity | Description | Relevant Croton Species/Compounds |
| Tumor Promotion | Activation of protein kinase C, leading to cell proliferation. | Croton flavens (this compound) pageplace.de |
| Cytotoxicity | Ability to kill cancer cells. | Croton hieronymi, C. macrobothrys, C. zambesicus nih.gov |
| Anti-inflammatory | Reduction of inflammation. | Croton cajucara mdpi.com |
| Antifungal | Inhibition of fungal growth. | Croton macrostachys, C. polyandrous psmjournals.org |
| Antiviral | Inhibition of viral replication. | Croton kilwae acs.org |
| Antiparasitic | Activity against parasites. | Croton heliotropiifolius nih.gov |
| Allelopathic | Inhibition of plant growth. | Croton oblongifolius mdpi.com |
Development of Advanced Delivery Systems for Experimental Studies
The potent biological activity and potential toxicity of phorbol (B1677699) esters like "this compound" necessitate the development of advanced delivery systems for controlled experimental studies. ontosight.ai These systems can help to target the compound to specific cells or tissues, minimizing off-target effects and allowing for a more precise investigation of its mechanisms of action.
Future research in this area could explore various nanoparticle-based delivery systems, liposomes, or polymer-drug conjugates. These technologies can improve the solubility, stability, and bioavailability of "this compound," enabling more accurate and reproducible experimental results. By encapsulating the compound, researchers can control its release kinetics, ensuring that it reaches the desired site of action at a specific concentration and for a defined duration. This level of control is crucial for dissecting the complex cellular signaling pathways modulated by "this compound."
Integration of Multi-Omics Data for Systems-Level Biological Understanding
To gain a comprehensive understanding of the biological effects of "this compound," future research should integrate multi-omics data. This systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.
By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with "this compound," researchers can identify the key pathways and molecular networks that are perturbed. For example, quantitative trait loci (QTL) mapping has been used to identify genetic markers associated with phorbol ester content in Jatropha curcas, a related species from the Euphorbiaceae family. mdpi.comcirad.fr This type of genetic analysis, combined with other omics data, can help to elucidate the complex mechanisms underlying the biological activities of "this compound." This integrated approach will be instrumental in identifying potential biomarkers of activity and toxicity, and in uncovering novel therapeutic targets.
Q & A
Basic Research Questions
Q. What are the validated methodologies for isolating and purifying Croton factor F2 from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires NMR spectroscopy (¹H and ¹³C) and mass spectrometry (LC-MS/MS). Ensure protocols align with reproducibility standards, including solvent ratios and temperature controls .
- Data Example :
| Step | Technique | Parameters | Purity Threshold |
|---|---|---|---|
| 1 | Extraction | 70% ethanol, 60°C, 24h | N/A |
| 2 | Column Chromatography | Silica gel, hexane:ethyl acetate (8:2) | ≥90% |
| 3 | HPLC | C18 column, acetonitrile:water gradient | ≥95% |
Q. How do researchers confirm the structural identity of this compound?
- Methodological Answer : Structural elucidation combines spectroscopic methods:
- NMR : Assign proton and carbon signals using 2D techniques (COSY, HSQC).
- X-ray crystallography : For absolute configuration (if crystalline).
- Reference comparison : Cross-check spectral data with published databases (e.g., SciFinder, Reaxys). Discrepancies require re-isolation or synthetic validation .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : COX-2 inhibition ELISA.
- Dose-response curves : IC₅₀ calculations using nonlinear regression. Ensure positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to minimize variability .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be systematically addressed?
- Methodological Answer :
Literature scoping review : Map conflicting hypotheses (e.g., apoptosis vs. autophagy induction) using tools like PRISMA guidelines .
Experimental replication : Control variables (e.g., cell passage number, solvent concentration).
Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify upstream/downstream targets.
- Example: A 2023 study resolved contradictions by demonstrating context-dependent ROS modulation in different cell types .
Q. What strategies optimize the stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Chemical modification : Prodrug synthesis (e.g., ester derivatives) to enhance plasma stability.
- Encapsulation : Use liposomes or cyclodextrins to reduce degradation.
- Analytical validation : Monitor degradation via UPLC-PDA at multiple timepoints. A 2024 study improved bioavailability by 40% using PEGylated nanoparticles .
Q. How should researchers design dose-escalation studies for this compound in preclinical models?
- Methodological Answer :
- Animal models : Use Sprague-Dawley rats or BALB/c mice with IRB-approved protocols.
- Dosing regimen : Start at 10 mg/kg (based on in vitro IC₅₀), incrementally increase by 50% until toxicity (e.g., weight loss >20%) is observed.
- Endpoint analysis : Histopathology (liver/kidney) and hematological profiling. A 2022 study identified hepatotoxicity thresholds at 75 mg/kg .
Methodological Frameworks for Addressing Complexities
Q. What statistical approaches are recommended for analyzing non-linear responses in this compound’s bioactivity data?
- Methodological Answer :
- Non-parametric tests : Use Kruskal-Wallis for non-normal distributions.
- Machine learning : Random forest models to identify bioactivity predictors (e.g., lipophilicity, molecular weight).
- Meta-analysis : Pool data from independent studies using fixed/random effects models. Cochrane Handbook guidelines ensure rigor .
Q. How can researchers mitigate batch-to-batch variability in this compound isolation?
- Methodological Answer :
- Standardized SOPs : Document extraction parameters (e.g., sonication time, solvent purity).
- QC metrics : Implement retention time alignment in HPLC and relative standard deviation (RSD) thresholds (<5% for peak area).
- Inter-lab validation : Collaborate with external labs for reproducibility assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
